Dibutyltin dioctanoate
Description
Contextualization within Organotin Chemistry and its Industrial Significance
Dibutyltin (B87310) dioctanoate, a colorless to pale yellow liquid, is an organotin compound, a class of chemical compounds containing at least one tin-carbon bond. ontosight.ainih.gov Organotin chemistry is a significant field of study that gained industrial traction around 1940. researchgate.net These compounds, with the general formula R_nSnY_{4-n} (where R is an alkyl or aryl group), exhibit a wide range of properties and applications depending on the number and nature of the organic (R) and inorganic (Y) groups attached to the tin atom. gelest.com
The industrial importance of organotin compounds is extensive, with an annual production estimated to be between 40,000 and 51,000 tons. researchgate.net They are used in various sectors, including as stabilizers for polyvinyl chloride (PVC), catalysts in polymer production, and as biocides. researchgate.netwikipedia.orgroadmaptozero.com Dibutyltin compounds, in particular, are prominent as PVC stabilizers and as catalysts for polyurethane formation and silicone vulcanization. wikipedia.orgroadmaptozero.comwikipedia.org
Dibutyltin dioctanoate belongs to the diorganotin carboxylate family, which also includes compounds like dibutyltin dilaurate and dibutyltin diacetate. wikipedia.orglupinepublishers.com These compounds are particularly noted for their catalytic activity. gelest.compoliuretanos.com.br For instance, dibutyltin dilaurate is a widely used catalyst in the production of polyurethanes, silicones, and as a stabilizer in PVC. wikipedia.orgbnt-chemicals.commofanpu.com The choice of the carboxylate group can influence the catalyst's reactivity, with dibutyltin diacetate being more reactive than dibutyltin dilaurate. gelest.com
The primary applications of this compound mirror those of other dibutyltin carboxylates, serving as a catalyst in polymerization reactions and as a heat stabilizer for PVC. ontosight.ai In PVC, organotin stabilizers work by preventing thermal degradation during processing, which involves the loss of hydrogen chloride and subsequent discoloration and loss of physical properties. gelest.comlupinepublishers.com As a catalyst, it is used in the production of polyurethanes and for the room temperature vulcanization of silicones. wikipedia.org
Evolution of Academic Inquiry into this compound
The study of organotin compounds dates back to 1849 with the discovery of diethyltin (B15495199) diiodide. wikipedia.orglupinepublishers.com However, significant academic and industrial interest surged in the mid-20th century with the discovery of their applications as PVC stabilizers and biocides. lupinepublishers.com Early research focused on the synthesis and characterization of various organotin compounds, including the exploration of different alkyl and aryl groups attached to the tin atom.
Academic inquiry into dibutyltin compounds, including dioctanoate, has been driven by their widespread industrial use. Research has explored their catalytic mechanisms, particularly in polyurethane formation and esterification reactions. gelest.compoliuretanos.com.br Studies have investigated how the structure of the organotin compound, including the nature of the alkyl and carboxylate groups, affects its catalytic activity and selectivity.
Furthermore, the environmental and toxicological aspects of organotin compounds have become a significant area of research. Concerns about the potential adverse effects of dibutyltin compounds on aquatic life and human health have prompted numerous studies and led to regulations on their use in certain applications. ontosight.ai This has spurred academic investigation into the environmental fate and persistence of these compounds, as well as the development of more environmentally benign alternatives.
Scope and Research Objectives for Scholarly Investigation of the Compound
A scholarly investigation of this compound would encompass a multi-faceted approach, focusing on its chemical, catalytic, and material science aspects. Key research objectives would include:
Synthesis and Characterization: Developing and optimizing synthetic routes to produce high-purity this compound. This would involve detailed characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to elucidate its precise molecular structure.
Catalytic Activity and Mechanism: A primary research focus would be to conduct in-depth kinetic and mechanistic studies of its catalytic performance in key industrial reactions, such as polyurethane formation, esterification, and transesterification. This would involve identifying reaction intermediates and understanding the role of the tin center and the octanoate (B1194180) ligands in the catalytic cycle.
Polymer Stabilization: Investigating its effectiveness as a heat stabilizer for PVC and other polymers. This research would aim to understand the mechanism by which it prevents polymer degradation and to compare its performance with other commercially available stabilizers.
Material Properties: Exploring the influence of this compound on the physical and chemical properties of polymers in which it is used as an additive. This includes studying its effect on mechanical strength, thermal stability, and long-term durability of the final products.
Structure-Property Relationships: A fundamental objective would be to establish clear relationships between the molecular structure of this compound and its observed properties. This involves systematically modifying the ligands around the tin center and evaluating the impact on its catalytic activity and stabilizing efficiency.
Data Tables
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | [dibutyl(octanoyloxy)stannyl] octanoate nih.gov |
| CAS Number | 4731-77-5 nih.gov |
| Molecular Formula | C24H48O4Sn nih.gov |
| Molecular Weight | 519.3 g/mol nih.gov |
| Synonyms | Dibutyltin dioctoate, Dibutyltin dicaprylate, Stannane, dibutylbis[(1-oxooctyl)oxy]- nih.govchemspider.com |
Structure
2D Structure
Properties
CAS No. |
4731-77-5 |
|---|---|
Molecular Formula |
C24H48O4Sn |
Molecular Weight |
519.3 g/mol |
IUPAC Name |
[dibutyl(octanoyloxy)stannyl] octanoate |
InChI |
InChI=1S/2C8H16O2.2C4H9.Sn/c2*1-2-3-4-5-6-7-8(9)10;2*1-3-4-2;/h2*2-7H2,1H3,(H,9,10);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI Key |
NBJODVYWAQLZOC-UHFFFAOYSA-L |
SMILES |
CCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCC |
Canonical SMILES |
CCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCC |
Other CAS No. |
4731-77-5 |
Pictograms |
Acute Toxic; Irritant |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Conventional Synthetic Pathways to Dibutyltin (B87310) Dioctanoate
Traditional methods for synthesizing dibutyltin dioctanoate have been well-established, providing reliable routes to the compound. These methods typically fall into two main categories: those starting from dibutyltin dichloride and those utilizing dibutyltin oxide as an intermediate.
One common approach involves the reaction of dibutyltin dichloride with octanoic acid or its salt. This method is a direct route to the desired product. The reaction of dibutyltin dichloride with the sodium salt of a carboxylic acid, such as lauric acid, has been documented. google.com This suggests a similar pathway is viable for octanoic acid. The general principle involves the displacement of the chloride ions on the tin atom by the carboxylate groups.
A related synthesis for a similar compound, dibutyltin dilaurate, involves mixing dibutyltin dichloride with lauric acid in ethanol (B145695). google.com Subsequently, a solution of sodium ethoxide in ethanol is added dropwise at an elevated temperature (50-60°C). google.com This process is designed to neutralize the hydrogen chloride that is formed during the reaction, driving the equilibrium towards the formation of the dibutyltin dicarboxylate. After the reaction is complete, the ethanol solvent is removed by vacuum distillation. google.com
An alternative and widely used synthetic strategy proceeds through a dibutyltin oxide intermediate. atamanchemicals.comchemicalbook.com This method is often favored due to the nature of the by-products and the reaction conditions. The synthesis involves the direct reaction of dibutyltin oxide with a carboxylic acid, in this case, 2-ethylhexanoic acid (a common isomer of octanoic acid used in industrial applications).
The reaction between dibutyltin oxide and a carboxylic acid is essentially a condensation reaction where water is the primary by-product. atamanchemicals.com For instance, the synthesis of dibutyltin dilaurate is achieved by reacting dibutyltin oxide with lauric acid. atamanchemicals.comchemicalbook.com This process can be driven to completion by removing the water formed during the reaction, often through azeotropic distillation or by heating under vacuum. A patent describes a method where a solid mixture of dibutyltin oxide and lauric acid is stirred and heated, eventually refluxing to drive the reaction. chemicalbook.com The yield for this type of reaction can be quite high, with one example reporting a 97.2% yield for dibutyltin dilaurate. chemicalbook.com
| Precursor | Reagent | By-product | Reference |
| Dibutyltin Dichloride | Octanoic Acid/Salt | Hydrogen Chloride/Salt | google.com |
| Dibutyltin Oxide | Octanoic Acid | Water | atamanchemicals.comchemicalbook.com |
Interactive Data Table: Conventional Synthesis Precursors
You can filter and sort the data in the table above.
The choice of reagents and the control of reaction conditions are critical for the successful synthesis of this compound.
Solvents: In the synthesis from dibutyltin dichloride, ethanol is often used as a solvent to facilitate the reaction between the reactants. google.com For the dibutyltin oxide route, the reaction can sometimes be carried out without a solvent, especially if the reactants form a liquid mixture upon heating. chemicalbook.com
Temperature: Reaction temperatures are typically elevated to increase the reaction rate. For the reaction involving dibutyltin dichloride and sodium ethoxide, a temperature range of 50-60°C is maintained. google.com In the case of the dibutyltin oxide method, heating to reflux is common to aid in the removal of water. chemicalbook.com
Catalysts: While the reactions can proceed without a catalyst, certain catalysts can be employed to enhance the reaction rate. However, for the direct esterification of dibutyltin oxide, the reactants themselves are often reactive enough under the applied conditions.
Neutralizing Agents: In the synthesis from dibutyltin dichloride, a base like sodium ethoxide is crucial to neutralize the acidic by-product (HCl), preventing the reverse reaction and promoting product formation. google.com
Advanced and Green Synthesis Approaches
In recent years, there has been a growing emphasis on developing more efficient and environmentally friendly synthetic methods in chemistry. nih.govfrontiersin.orgtechscience.com This trend extends to the production of organotin compounds like this compound, with a focus on optimizing reaction efficiency and minimizing waste.
Optimizing the synthesis of this compound is crucial for industrial applications to reduce costs and improve product quality. tib-chemicals.com Research in related organotin catalyst synthesis has shown that careful control of parameters like catalyst loading, time, and temperature can lead to significantly higher yields. rsc.org For instance, in the synthesis of polyurethane using a tin-based catalyst, optimizing these factors resulted in a 97% yield. rsc.org
For the dibutyltin oxide pathway, the efficiency is often high due to the straightforward removal of the water by-product. chemicalbook.com The use of vacuum distillation or azeotropic reflux can effectively shift the equilibrium towards the product side, leading to high conversion rates and yields. google.comchemicalbook.com One patent demonstrated a yield of 97.2% for a similar compound, highlighting the potential for high efficiency. chemicalbook.com
| Parameter | Effect on Reaction | Optimization Strategy |
| Temperature | Increases reaction rate | Control to prevent side reactions or degradation |
| Time | Affects conversion | Monitor reaction progress to determine optimal duration |
| Reactant Ratio | Influences product formation and purity | Use stoichiometric or slight excess of one reactant |
| By-product Removal | Drives equilibrium towards products | Employ techniques like distillation or vacuum |
Interactive Data Table: Reaction Optimization Parameters
You can filter and sort the data in the table above.
A key aspect of green chemistry is the reduction of waste and the use of less hazardous materials. nih.gov The synthesis of this compound offers opportunities for improvement in this regard.
The conventional synthesis starting from dibutyltin dichloride can generate salt by-products (e.g., sodium chloride) if a base like sodium ethoxide is used. google.com While this salt is generally not highly toxic, it represents a waste stream that needs to be managed.
The route via dibutyltin oxide is often considered "greener" because the only by-product is water, which is benign. atamanchemicals.com This pathway avoids the formation of salt waste. Furthermore, a patent for the synthesis of dibutyltin dilaurate from dibutyltin dichloride highlights a method that avoids the production of toxic dust and wastewater associated with the hydrolysis of dibutyltin dichloride in caustic soda solution. google.com This is achieved by directly reacting the dichloride with the carboxylic acid in the presence of sodium ethoxide. google.com
Efforts to reduce waste also extend to the purification process. The use of methods that minimize solvent consumption, such as filtration and vacuum drying, contributes to a more environmentally friendly process. chemicalbook.comgoogle.com
Surfactant-Assisted Synthesis Techniques
While direct surfactant-assisted synthesis of this compound is not widely documented, surfactants play a crucial role in the preparation of its primary precursor, dibutyltin oxide (DBTO). The use of surfactants in the synthesis of DBTO from dibutyltin dichloride and sodium hydroxide (B78521) is a notable advancement. This method simplifies the reaction process, reduces waste, and improves product purity and color. patsnap.comgoogle.com The reaction is controllable, and the surfactant can often be separated from the final product and recycled. patsnap.com
The process involves reacting dibutyltin dichloride with sodium hydroxide in the presence of a surfactant. google.com The surfactant facilitates a controlled reaction, leading to high conversion rates of the dibutyltin dichloride, reportedly up to 99.80%. patsnap.com Some processes note that dibutyltin oxide itself can act as a near-neutral homogeneous surfactant, highlighting its mild reaction conditions and high efficiency. patsnap.com
Surfactants are also utilized in solubilizing organotin compounds like dibutyltin dichloride for various applications, which is a related principle. researchgate.net The general concept of micellar catalysis, where surfactants form aggregates (micelles) that can enhance reaction rates and selectivity, is a well-established principle in green chemistry for processes like polyester (B1180765) synthesis. researchgate.net In the context of DBTO synthesis, surfactants help manage the reaction environment, leading to a high-purity precursor essential for producing high-quality this compound. patsnap.comgoogle.com
| Precursor | Surfactant(s) Used | Key Process Details | Outcome | Reference |
|---|---|---|---|---|
| Dibutyltin dichloride | n-heptane, toluene, or ethanol | Reaction with NaOH. The surfactant is reported to be fully separable and recyclable. | High purity dibutyltin oxide with a raw material conversion rate of up to 99.80%. | patsnap.comgoogle.com |
| Dibutyltin dichloride | Dihydroxypropyl octadecanoate, Glycerol monohydroxystearate | Reaction with NaOH in a mixed solvent system including tetrahydrofuran. | Preparation of high-quality, high-yield dibutyltin oxide for use in applications like electrophoretic paint. | google.com |
Derivatization Strategies and Analogous Compounds
This compound belongs to the broader class of dibutyltin(IV) compounds. Its core structure, the dibutyltin(IV) moiety (Bu₂Sn²⁺), can be used to generate a wide array of analogous compounds through derivatization. These strategies typically involve replacing the octanoate (B1194180) ligands with other functional groups, starting from reactive precursors like dibutyltin dichloride or dibutyltin oxide. This allows for the synthesis of novel molecules with tailored structural features and potential applications in materials science and biomedicine.
A primary strategy is the reaction of dibutyltin oxide with various carboxylic acids, leading to the formation of new dicarboxylate complexes. This approach has been used to create complex macrocyclic organotin(IV) carboxylates by reacting dibutyltin oxide with specialized amide dicarboxylic acids. rsc.org The resulting structures can form supramolecular architectures with cavities capable of hosting guest molecules. rsc.org
Another significant derivatization route is the formation of mixed-ligand complexes. For instance, reacting dibutyltin(IV) oxide with a 1:1:1 molar ratio of a substituted 4-acyl-5-pyrazolone and a fluorinated benzoic acid yields novel mixed-ligand complexes. nih.gov Similarly, complexes with azo-carboxylates have been synthesized, resulting in dinuclear structures with potential anti-diabetic activity. rsc.org
The versatility of dibutyltin precursors extends to reactions with a wide range of other ligands:
Schiff Bases: Dibutyltin oxide reacts with Schiff bases derived from amino acids to form complexes with distorted octahedral geometries. nih.gov
Catechols: Substituted catechols react with dibutyltin oxide to form chelated monochelated dibutyltin(IV) catecholates. core.ac.uk
Halogen Exchange: Dibutyltin dichloride can undergo a halogen exchange reaction with sources like sodium bromide to yield its dibromide analog, dibutyltin dibromide.
Polymer Formation: Interfacial polymerization of dibutyltin dichloride with various diols (e.g., 2,5-dimethyl-3-hexyne-2,5-diol) or dipeptides leads to the formation of organotin polyethers or poly(amine esters), which are being investigated for their anticancer properties. researchgate.netresearchgate.net
These derivatization strategies demonstrate that the dibutyltin core can serve as a scaffold for creating a diverse family of organotin compounds with unique structural and functional properties, far beyond the initial applications of this compound as a catalyst or stabilizer.
| Precursor Compound | Reagent(s) | Resulting Analogous Compound/Class | Functional/Structural Change | Reference |
|---|---|---|---|---|
| Dibutyltin oxide | Amide dicarboxylic acids | Macrocyclic organotin(IV) carboxylates | Formation of di-nuclear or tri-nuclear macrocycles. | rsc.org |
| Dibutyltin oxide | 4-acyl-5-pyrazolones and fluorinated benzoic acids | Mixed-ligand di-n-butyltin(IV) complexes | Creation of complexes with two different functional ligands, showing cytotoxicity against cancer cells. | nih.gov |
| Dibutyltin oxide | Schiff bases (from amino acids) | Dibutyltin(IV) Schiff base complexes | Coordination with bidentate ligands to form distorted octahedral structures. | nih.gov |
| Dibutyltin oxide | Substituted catechols (e.g., 4-tert-butylcatechol) | Dibutyltin(IV) catecholates | Chelation at the o-dihydroxy sites of the catechol ring. | core.ac.uk |
| Dibutyltin dichloride | Diols (e.g., 2,5-dimethyl-3-hexyne-2,5-diol) | Organotin polyethers | Formation of a polymer with repeating Sn-O-C linkages in the backbone. | researchgate.net |
| Dibutyltin dichloride | Sodium bromide | Dibutyltin dibromide | Halogen exchange from chloride to bromide on the tin center. |
Catalytic Performance and Mechanistic Elucidation in Polymer Science
Catalysis in Polyurethane Synthesis
Dibutyltin (B87310) compounds are recognized as the "workhorse" catalysts in the polyurethane industry, valued for their high activity and compatibility with various formulations. researchgate.net Dibutyltin dioctanoate and its analogue, DBTDL, strongly drive the urethane (B1682113) reaction, which involves the addition of a polyol (a compound with multiple hydroxyl or -OH groups) to an isocyanate (a compound with -NCO groups). l-i.co.ukborchers.com
The primary function of this compound in polyurethane synthesis is to significantly accelerate the reaction between isocyanate and polyol groups. borchers.com The polymerization reaction can be exothermic, and the rate of curing is dependent on factors such as the concentration of reactive groups and the type and concentration of the metal catalyst. researchgate.net Studies using DBTDL show that it is highly effective in increasing the reaction rate compared to uncatalyzed systems. niscpr.res.in The activation energies for the step-growth synthesis of polyurethanes are typically in the range of 40-90 kJ/mol. researchgate.net For DBTDL-catalyzed reactions between aliphatic isocyanates and oxypropylated polyols, the activation energy is around 70.5 kJ/mol, and for aromatic isocyanates, it is higher, around 77 kJ/mol. researchgate.net
The sequence of catalyst addition can also influence the reaction rate. Research has shown that the highest reaction rate is observed when the catalyst is added to a pre-existing mixture of the diol and isocyanate. niscpr.res.in The rate is comparatively slower if the catalyst is first mixed with the polyol before the isocyanate is introduced. niscpr.res.in This suggests that the formation of complexes between the catalyst and the reactants is a critical step in the kinetic pathway. niscpr.res.in
Table 1: Activation Energies for DBTDL-Catalyzed Polyurethane Formation An interactive table presenting the activation energy for different reactant combinations in polyurethane synthesis catalyzed by DBTDL.
| Isocyanate Type | Polyol Type | Activation Energy (kJ/mol) |
|---|---|---|
| Aliphatic | Oxypropylated Polyols | 70.5 researchgate.net |
| Aliphatic | Castor Oil | 50.3 researchgate.net |
The catalytic activity of this compound is primarily explained by a Lewis acid mechanism. l-i.co.ukresearchgate.net In this model, the electron-deficient tin atom in the organotin compound acts as a Lewis acid. It coordinates with an electronegative atom, typically the oxygen of the isocyanate's carbonyl group (-N=C=O). l-i.co.ukpaint.org This coordination polarizes the N=C bond, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of the polyol. paint.org
Further studies propose the formation of an intermediate ternary complex involving the tin catalyst, the alcohol (polyol), and the isocyanate. niscpr.res.inbath.ac.uk The mechanism is thought to proceed via the formation of a tin alkoxide complex between the organotin dicarboxylate and the alcohol. nih.gov This complex then interacts with the isocyanate, facilitating the formation of the urethane linkage and regenerating the catalyst. bath.ac.uknih.gov This pathway underscores the catalyst's role in bringing the reactants together in an optimal orientation for reaction.
The choice of catalyst has a profound impact on the final properties of the polyurethane polymer. This compound influences the network formation, which in turn determines the material's mechanical properties like hardness, tensile strength, and elasticity. borchers.comkpi.ua By promoting the primary isocyanate-polyol reaction over side reactions, such as the reaction of isocyanate with water, it ensures a more controlled network structure. atamankimya.comborchers.com The isocyanate-water reaction is often undesirable in coatings and elastomers as it produces carbon dioxide gas, leading to foaming and defects. l-i.co.ukpaint.org
The catalyst also plays a role in the phase separation behavior of segmented polyurethanes. These polymers often consist of "hard segments" (formed from the isocyanate and chain extenders) and "soft segments" (derived from the polyol). The degree of phase separation between these segments, which is influenced by hydrogen bonding and polymer chain distribution, dictates the final thermomechanical properties of the material. mdpi.com The catalyst can affect the distribution of these segments, thereby influencing properties like the glass transition temperature and mechanical performance. acs.orgvt.edu
While dibutyltin compounds are highly effective, their performance is often compared with other organotin catalysts and emerging non-tin alternatives due to regulatory concerns. reaxis.comborchers.com
Versus Other Organotins: Within the organotin family, dibutyltin dilaurate (DBTDL) and dioctyltin (B90728) dilaurate (DOTL) are common benchmarks. DOTL is chemically similar to DBTDL but is noted to have a slower curing profile at the same concentration level, which is attributed to its lower tin content by weight. researchgate.net
Table 2: Comparative Gelation Times and Hardness of Various Catalysts in Polyurethane Formulations An interactive table comparing the performance of different catalysts against dibutyltin compounds.
| Catalyst Type | System Details | Performance Metric | Value |
|---|---|---|---|
| Bismuth Carboxylate (Bi1, Bi2) | SPUR Polymer Synthesis | Time to complete reaction | 45 min researchgate.net |
| Dioctyltin Dilaurate (DOTL) | SPUR Polymer Synthesis | Time to complete reaction | 60 min researchgate.net |
| Dibutyltin Dilaurate (DBTDL) | High Solids White Topcoat | König Hardness (14 days) | ~80 s borchers.com |
| Tin-Free Catalyst (Borchi® Kat) | High Solids White Topcoat | König Hardness (14 days) | ~95 s borchers.com |
| Zirconium Diketonate | 2K Waterborne PU Coating | Pot Life | Longer than DBTDL paint.org |
Role in Silicone Chemistry and Cross-linking Reactions
In addition to polyurethanes, this compound is a key catalyst in silicone chemistry, particularly for the curing of Room Temperature Vulcanizing (RTV) silicone rubbers. atamankimya.comuni-wuppertal.de
RTV silicones cure at ambient temperatures through a condensation reaction, and this process is significantly accelerated by catalysts like this compound or dilaurate. uni-wuppertal.dewikipedia.org The mechanism involves the cross-linking of linear polydimethylsiloxane (B3030410) chains that are terminated with hydroxyl (-OH) groups. researchgate.net
The process typically proceeds as follows:
A cross-linking agent, such as an alkoxy silane (B1218182) (e.g., ethyl orthosilicate), is present in the formulation. researchgate.netsinosil.com
In the presence of atmospheric moisture, the alkoxy groups on the silane cross-linker hydrolyze to form reactive silanol (B1196071) (Si-OH) groups. sinosil.comspecialchem.com
The dibutyltin catalyst facilitates the condensation reaction between the silanol-terminated polymer chains and the hydrolyzed cross-linking agent. uni-wuppertal.deresearchgate.net
This reaction forms a stable, three-dimensional siloxane (Si-O-Si) network, converting the liquid polymer into a solid, elastic rubber. researchgate.netsinosil.com
The rate of this vulcanization is a function of the catalyst's concentration and chemical nature. sinosil.comsinosil.com The use of a catalyst is crucial for achieving a quick "skin-dry" time, which is often desirable in sealant and adhesive applications. sinosil.comsinosil.com
Silanol Condensation and Cross-linking Catalysis
This compound is an effective catalyst for the condensation of silanol groups, a fundamental reaction in the curing of silicone polymers, such as room-temperature vulcanizing (RTV) silicones. atamanchemicals.comatamanchemicals.comatamankimya.com This process involves the formation of siloxane (Si-O-Si) bonds from silanol (Si-OH) groups, leading to the cross-linking of polymer chains and the formation of a stable, three-dimensional network. researchgate.net
The catalytic mechanism is understood to involve the interaction of the tin compound with the silanol groups. The tin atom in this compound acts as a Lewis acid, coordinating to the oxygen atom of a silanol group. This coordination increases the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack by another silanol group. The subsequent condensation reaction releases a molecule of water and forms a siloxane bridge, regenerating the catalyst for further reactions. This process repeats, leading to a cross-linked polymer network. researchgate.net The catalytic activity of organotin compounds like this compound is crucial for controlling the cure rate and final properties of silicone elastomers and sealants. atamanchemicals.comataman-chemicals.com
Table 1: Role of this compound in Silanol Condensation
| Process | Function of this compound | Key Reaction | Outcome |
|---|---|---|---|
| Silicone Polymer Curing | Catalyst | Silanol Condensation (Si-OH + HO-Si → Si-O-Si + H₂O) | Formation of a cross-linked silicone network |
Catalysis in Esterification and Transesterification Processes
This compound is widely utilized as a catalyst in esterification and transesterification reactions, which are vital for the synthesis of various polymers and chemical products. rsc.orguobabylon.edu.iqlupinepublishers.com
The catalytic action of this compound in esterification and transesterification is generally accepted to proceed through a Lewis acid mechanism. rsc.org Two primary pathways are proposed:
Lewis Acid Mechanism: The tin atom coordinates to the carbonyl oxygen of the ester or carboxylic acid. rsc.org This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by an alcohol, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the formation of the new ester and regeneration of the tin catalyst.
Exchange/Insertion Mechanism: This mechanism involves an initial exchange of a ligand on the tin atom with the alcohol reactant to form a tin alkoxide. rsc.org The carbonyl group of the ester or carboxylic acid then coordinates to the tin center and inserts into the Sn-O bond of the newly formed tin alkoxide. An associative exchange with another alcohol molecule then releases the final ester product and regenerates the tin alkoxide. rsc.org
The lability of the octanoate (B1194180) groups in this compound allows for facile exchange with alcohols, which can enhance its catalytic activity compared to other organotin compounds.
Alkyd resins, which are oil-modified polyesters, are extensively used in the paint and coatings industry. atamanchemicals.comresearchgate.net The production of these resins involves polycondensation reactions between polyols, dicarboxylic acids (or their anhydrides), and fatty acids or oils. researchgate.net this compound, often in conjunction with other catalysts, is employed to accelerate the esterification and transesterification reactions that form the polyester (B1180765) backbone and incorporate the fatty acid chains. tib-chemicals.comatamanchemicals.com The use of an effective catalyst like this compound allows these reactions to proceed at lower temperatures and with greater efficiency, leading to improved quality and performance of the final alkyd resin. atamanchemicals.com
Biodiesel, a renewable fuel, is primarily composed of fatty acid methyl esters (FAMEs) produced through the transesterification of triglycerides from vegetable oils or animal fats with methanol (B129727). mdpi.commdpi.com While homogeneous catalysts like sodium hydroxide (B78521) are common, they are sensitive to the presence of free fatty acids (FFAs) and water. Organotin catalysts, including this compound, offer an advantage as they can effectively catalyze the transesterification of triglycerides and the esterification of FFAs simultaneously. rsc.org This tolerance to feedstock impurities makes them suitable for processing lower-quality oils and fats. The catalytic mechanism follows the general principles of esterification and transesterification catalysis, involving the activation of the carbonyl group by the tin catalyst to facilitate the reaction with methanol. rsc.org
Table 2: this compound in Esterification and Transesterification
| Application | Catalytic Role | Reactants | Product |
|---|---|---|---|
| General Esterification | Lewis Acid Catalyst | Carboxylic Acid + Alcohol | Ester + Water |
| General Transesterification | Lewis Acid Catalyst | Ester + Alcohol | New Ester + New Alcohol |
| Alkyd Resin Synthesis | Polycondensation Catalyst | Polyol, Dicarboxylic Acid, Fatty Acid/Oil | Alkyd Resin |
Other Polymerization Systems
Beyond the aforementioned applications, this compound also finds utility in other polymerization systems.
This compound can act as a catalyst for the ring-opening polymerization (ROP) of various cyclic monomers, such as lactones (e.g., ε-caprolactone) and lactides, to produce biodegradable polyesters like polylactide (PLA) and polycaprolactone (B3415563) (PCL). lupinepublishers.comresearchgate.netrsc.orgiaamonline.org The most widely accepted mechanism for ROP catalyzed by organotin compounds is the coordination-insertion mechanism. researchgate.netrsc.org
The process begins with the coordination of the carbonyl oxygen of the cyclic monomer to the electrophilic tin center of the catalyst. researchgate.netiaamonline.org This is followed by the nucleophilic attack of an initiating species, often an alcohol, on the activated carbonyl carbon. This leads to the opening of the cyclic monomer and the formation of a linear ester with a terminal hydroxyl group. The newly formed hydroxyl group can then coordinate to the tin catalyst and initiate the ring-opening of another monomer, propagating the polymer chain. researchgate.netiaamonline.org This controlled, chain-growth mechanism allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. iaamonline.orgmdpi.com The choice of catalyst and reaction conditions can also influence the stereoselectivity of the polymerization, which is crucial for controlling the properties of polymers like PLA. mdpi.com
Table 3: this compound in Ring-Opening Polymerization
| Monomer Type | Polymer Product | Catalytic Mechanism | Key Features |
|---|
Catalysis of Reactions Involving Hydroxyl-Terminated Macromonomers
This compound is a highly effective organotin catalyst frequently employed in polymer synthesis, particularly in reactions involving hydroxyl-terminated macromonomers. These macromonomers, which include a wide range of polyols such as polyester polyols, polyether polyols, and hydroxyl-terminated polybutadiene (B167195) (HTPB), serve as crucial building blocks for various polymeric materials. google.comgoogle.comlukasiewicz.gov.pl The primary catalytic role of this compound is to accelerate the formation of urethane linkages through the reaction of the terminal hydroxyl (-OH) groups on the macromonomer with the isocyanate (-NCO) groups of di- or polyisocyanates. atamanchemicals.comscispace.com This catalytic efficiency is central to the production of polyurethanes and other related polymers. atamanchemicals.comataman-chemicals.com
The catalytic activity of this compound is often discussed in conjunction with other organotin compounds like dibutyltin dilaurate (DBTDL), which is used for similar purposes. atamanchemicals.comataman-chemicals.com These catalysts are essential in controlling the curing time and ensuring the development of desirable mechanical and thermal properties in the final polymer. atamanchemicals.com The reaction mechanism, while complex, generally involves the activation of the hydroxyl group by the tin catalyst, making it more nucleophilic and facilitating its attack on the electrophilic carbon of the isocyanate group.
Detailed research findings illustrate the practical application of such catalysts in specific polymer formulations. For instance, in the preparation of polyurethane pre-coat formulations, a "B-side" master batch is often prepared by mixing various hydroxyl-terminated macromonomers (polyols). google.com A catalyst is then introduced to this blend along with the isocyanate component (the "A-side") to drive the polymerization and gelation process. google.com
An example of a master batch formulation utilizing different types of polyols is presented below. In such a system, a catalyst like this compound would be added to control the rate of the urethane-forming reaction. google.com
Table 1: Example of a "B-Side" Master Batch Formulation for Polyurethane Synthesis google.com
| Component | Amount (parts by weight) | Type |
|---|---|---|
| Polyol A | 75 | Hydroxyl-Terminated Macromonomer |
| Polyol B | 10 | Hydroxyl-Terminated Macromonomer |
| Polyol C | 5 | Hydroxyl-Terminated Macromonomer |
| Polyol D | 5 | Hydroxyl-Terminated Macromonomer |
The application of dibutyltin catalysts extends to the synthesis of specialized polymers. In the fabrication of semi-crystalline shape memory polyurethanes, a polyester diol (a hydroxyl-terminated macromonomer) is reacted with a diisocyanate in the presence of a dibutyltin catalyst to form the prepolymer chains. polyu.edu.hk Similarly, these catalysts are used in the modification of hydroxyl-terminated polybutadiene (HTPB), a key co-monomer in producing polyurethanes with excellent low-temperature mechanical properties and frost resistance. lukasiewicz.gov.plresearchgate.net The catalyst promotes the reaction between the terminal hydroxyl groups of HTPB and isocyanates to form the polyurethane network. lukasiewicz.gov.plresearchgate.net
Furthermore, the utility of organotin catalysts is recognized in the crosslinking of hydroxyl-terminated (meth)acrylic polymers, where they, along with other catalysts, are used to cure the polymer with an isocyanate compound, yielding products with high durability and heat resistance. google.comgoogle.com
Stabilization Mechanisms and Material Applications
Polyvinyl Chloride (PVC) Stabilization
Dibutyltin (B87310) dioctanoate is a well-established heat stabilizer for polyvinyl chloride (PVC). ontosight.ai PVC is inherently susceptible to thermal and UV degradation, which can lead to discoloration, embrittlement, and a reduction in mechanical strength. atamanchemicals.com DBTDO is incorporated into PVC formulations to counteract these effects and improve the polymer's longevity. ontosight.aiatamanchemicals.com
Thermal Degradation Mitigation Pathways
The thermal degradation of PVC primarily involves a dehydrochlorination process, where hydrogen chloride (HCl) is eliminated from the polymer backbone. researchgate.netnih.gov This process can be initiated at temperatures above 150°C and leads to the formation of conjugated polyene sequences, which are responsible for the undesirable color changes in the material. nih.gov The released HCl acts as a catalyst, further accelerating the degradation process. nih.gov
Dibutyltin dioctanoate mitigates this thermal degradation through several key mechanisms:
HCl Scavenging: DBTDO effectively neutralizes the liberated hydrogen chloride. who.int The tin atom in the DBTDO molecule acts as an acidic center that can react with and sequester the HCl, preventing it from catalyzing further degradation of the PVC chains. mdpi.com A new tin(IV) complex, for instance, has been shown to act as an HCl scavenger, thereby improving the long-term stability of the PVC polymer. researchgate.net
Prevention of Polyene Formation: By scavenging HCl, DBTDO inhibits the autocatalytic dehydrochlorination cascade, which in turn reduces the formation of long conjugated polyene sequences that cause discoloration. atlas-mts.com
Substitution of Labile Chlorine Atoms: The octanoate (B1194180) groups in DBTDO can potentially substitute the labile chlorine atoms present at defect sites in the PVC structure. This substitution creates more stable ester linkages, effectively repairing the polymer chain and preventing the initiation of dehydrochlorination at these weak points.
The effectiveness of various dibutyltin-based stabilizers has been studied, indicating that the specific chemical structure influences the thermal stability imparted to the PVC. pleiades.online
UV Stabilization Mechanisms
Exposure to ultraviolet (UV) radiation can also lead to the degradation of PVC, causing chain scission and a reduction in the material's molecular weight. researchgate.netspecialchem.com While primarily known as a heat stabilizer, this compound and related organotin compounds can also contribute to UV stabilization.
The primary mechanisms for UV stabilization by compounds like DBTDO include:
UV Absorption: Although not their primary function, some organometallic complexes can absorb UV radiation. researchgate.net The energy absorbed is then dissipated as heat at a rate that does not harm the polymer chains. mdpi.com For example, tin(IV) complexes containing aryl groups can absorb UV light directly. mdpi.com
Peroxide Decomposition: During photo-oxidation, peroxide radicals are formed. Dibutyltin compounds can act as peroxide decomposers, forming stable intermediates and preventing further oxidative degradation of the PVC polymer. researchgate.net
Radical Scavenging: Tin(IV) complexes can also function as radical scavengers. They form stable intermediates with peroxide radicals, inhibiting the photo-oxidation of PVC and providing a degree of stabilization against irradiation. mdpi.com
These mechanisms collectively help to protect the PVC from the damaging effects of UV light, preserving its mechanical properties and appearance.
Stabilization in Lacquers and Elastomers
Beyond its primary application in PVC, this compound also finds use as a stabilizer in other materials, including lacquers and elastomers. atamankimya.comwikipedia.orgataman-chemicals.com In these applications, it helps to improve durability, gloss, and chemical resistance. atamanchemicals.com
In lacquers, which are often used as protective and decorative coatings, DBTDO can prevent degradation caused by exposure to heat and light, thereby maintaining the clarity and integrity of the coating over time. atamankimya.com Similarly, in elastomers, which are valued for their flexibility, DBTDO helps to prevent the polymer chains from breaking down under environmental stress, thus preserving their elastic properties. wikipedia.orgataman-chemicals.com It is also used in the production of silicone elastomers and sealants, where it aids in the crosslinking of silicone polymers, leading to materials with excellent mechanical properties and resistance to heat and chemicals. mofanpu.com
Structure-Property Relationships in Stabilization Performance
The effectiveness of an organotin stabilizer like this compound is intrinsically linked to its molecular structure. The nature of the alkyl and carboxylate groups attached to the tin atom significantly influences its stabilizing efficiency, compatibility with the polymer matrix, and even its catalytic activity in certain applications.
Key aspects of the structure-property relationship include:
Nature of the Alkyl Groups: The two butyl groups in DBTDO provide good compatibility with the non-polar PVC matrix. The length and branching of the alkyl chains in organotin stabilizers can affect their solubility and mobility within the polymer.
Nature of the Carboxylate Groups: The two octanoate groups play a crucial role in the stabilization mechanism. Their ability to react with and replace labile chlorine atoms in the PVC chain is central to preventing degradation. The length and type of the carboxylate ligand can influence the reactivity and thermal stability of the stabilizer itself.
Coordination Geometry: The tetrahedral coordination geometry around the tin(IV) atom is a characteristic feature of such compounds. wikipedia.org This geometry, along with the potential for weak bonding with carbonyl oxygen atoms, influences the reactivity of the tin center. wikipedia.org
Research into different organotin compounds, including those with varying carboxylate ligands like maleate (B1232345) or laurate, has shown that these structural modifications can lead to different performance characteristics in terms of heat stability, lubricity, and transparency. pleiades.onlineataman-chemicals.com For instance, while dibutyltin maleate may offer higher heat resistance, dibutyltin dilaurate provides excellent lubricity and weather resistance. ataman-chemicals.com The study of these relationships allows for the tailoring of stabilizers to meet the specific performance requirements of different polymer applications. rsc.orgresearchgate.netmdpi.com
Environmental Behavior and Transformation Pathways
Occurrence and Distribution in Environmental Matrices
Dibutyltin (B87310) (DBT) compounds, including dibutyltin dioctanoate, are found in various environmental settings due to their use in industrial applications and as degradation products of other organotins like tributyltin (TBT). chemicalbull.comcanada.camst.dk
Dibutyltin compounds are frequently detected in soil, water, and sediment. canada.camst.dkgov.bc.ca Their distribution is largely governed by their physical and chemical properties. In aquatic environments, DBT compounds can be found in both the water column and, more significantly, in sediments due to their tendency to adsorb to particulate matter. chemicalbull.commst.dkcdc.gov
Water: Dibutyltin has been detected in surface waters, including rivers, lakes, and coastal areas. dntb.gov.uanih.gov For instance, in a study of the upper Yangtze River Estuary, dibutyltin was detected in over 50% of surface water samples, with concentrations varying depending on factors like rainfall and tidal currents. dntb.gov.ua In Canada, the highest concentration of dibutyltin observed in freshwater was 3,700 ng Sn/L. canada.ca Leaching from PVC pipes (B44673) stabilized with organotin compounds can also be a source of DBT in drinking water. canada.cacdc.gov
Sediment: Sediments often act as a sink for organotin compounds. chemicalbull.comchromatographyonline.com High concentrations of DBT are typically found in sediments near industrial areas, ports, and shipping lanes, where historical and current use of organotin-containing products like antifouling paints is prevalent. ospar.org Due to their persistence, these compounds can accumulate in sediment over time. chemicalbull.com Partition coefficients for dibutyltin to sediments have been reported to be in the range of 2,100 to 26,000, indicating a strong affinity for sediment over water. canada.ca
Soil: Contamination of soil with dibutyltin can occur through various pathways, including the application of sewage sludge from treatment plants that receive industrial effluents. mst.dk Once in the soil, the fate of DBT is influenced by factors such as soil type and organic matter content, which affect its mobility and bioavailability. ecetoc.org
Below is a table summarizing the occurrence of dibutyltin in different environmental compartments based on various studies.
| Environmental Compartment | Location/Study | Concentration Range/Detection |
| Freshwater | Canada | Up to 3,700 ng Sn/L |
| Seawater | Canada | Up to 170 ng Sn/L |
| Surface Water | Upper Yangtze River Estuary, China | Detected in >50% of samples; 42.5 ± 54.0 to 421 ± 176 ng Sn L−1 (cumulative OTCs) |
| Sediment | Southern North Sea | High concentrations associated with ports and shipping lanes |
| Biota (Fish & Molluscs) | Canada | 7 to 179 ng Sn/g wet weight |
This table is for illustrative purposes and synthesizes data from multiple sources. canada.cadntb.gov.uaospar.org
The spatial and temporal trends of organotin contamination, including dibutyltin, have been the subject of long-term monitoring studies in various parts of the world. These trends are often linked to regulatory actions aimed at curbing the use of the most toxic organotin compounds, such as TBT in antifouling paints. ospar.orgplos.org
Spatially, the highest concentrations of dibutyltin are consistently found in areas with heavy maritime traffic, such as commercial ports, harbors, and shipyards. ospar.org For example, studies in Hong Kong's marine environment have shown high concentrations of organotins, including DBT, in seawater and sediment at locations with intense shipping activities and those receiving stormwater or sewage discharge. plos.orgcityu.edu.hk
Degradation Pathways and Factors Influencing Transformation
This compound can be transformed in the environment through several degradation pathways, including hydrolysis, photolysis, and biodegradation. The rate and extent of these transformations are influenced by environmental conditions.
This compound exhibits a degree of hydrolytic stability but can be hydrolyzed under certain conditions. ataman-chemicals.com In the presence of water, dibutyltin compounds can hydrolyze to form dibutyltin oxide. env.go.jp The rate of this process can vary depending on the specific dibutyltin compound and the environmental conditions, such as pH and temperature. env.go.jp For instance, dibutyltin dilaurate, a related compound, is noted to be stable to hydrolysis but will hydrolyze in the presence of aqueous caustic solutions at room temperature. ataman-chemicals.com The structural composition of these molecules, which includes hydrophobic butyl and octanoate (B1194180) groups, can influence their interaction with water and thus their hydrolytic stability. atamanchemicals.com
Biodegradation, the breakdown of organic substances by microorganisms, is a key process in the environmental fate of dibutyltin compounds. This can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. canada.ca
Aerobic Biodegradation: In the presence of oxygen, microorganisms can degrade organotin compounds. canada.ca The degradation of tributyltin proceeds through sequential debutylation to form dibutyltin, then monobutyltin (B1198712), and finally inorganic tin. canada.ca Dibutyltin itself is an intermediate in this pathway and is also subject to further biodegradation. canada.ca The rate of aerobic biodegradation can vary; for example, the half-life of organotins in aerobic sediment can be in the range of 1 to 2 years. mst.dk For some dibutyltin compounds, such as dibutyltin dilaurate, a biochemical oxygen demand (BOD) degradation rate of 50% has been reported, while for dibutyltin oxide, it was 0%, indicating significant variability depending on the specific compound. env.go.jp The degradation half-life in air, with hydroxyl radicals present, is theoretically estimated to be around 12 days.
Anaerobic Biodegradation: In environments devoid of oxygen, such as deeper layers of sediment or in anaerobic digesters in wastewater treatment plants, anaerobic biodegradation can occur. cler.comepa.gov While generally slower than aerobic degradation, it is a significant pathway for the breakdown of organotins in these anoxic environments. canada.ca Methylation of inorganic tin can also occur under anaerobic conditions in sediments. canada.ca The half-life for aerobic biodegradation of dibutyltin oxide has been reported as 24 to 1080 hours, while the anaerobic biodegradation half-life is longer, at 96 to 4320 hours.
The efficiency of both aerobic and anaerobic biodegradation is dependent on various factors, including the microbial populations present, temperature, pH, and the availability of other nutrients. epa.govclu-in.org
Environmental Speciation and Cycling of Dibutyltin Moieties
Dibutyltin (DBT) compounds in the environment are primarily derived from the degradation of tributyltin (TBT), which was widely used as a biocide in antifouling paints. mdpi.com The environmental transformation of TBT follows a pathway of sequential dealkylation, where TBT is broken down into DBT, then monobutyltin (MBT), and ultimately to less toxic inorganic tin. mdpi.comresearchgate.net This degradation process is a critical component of the environmental cycling of tin compounds.
The transformation can be driven by both biotic and abiotic mechanisms.
Biotic Degradation: Microbial activity is a significant factor in the breakdown of TBT to DBT. jabonline.in Various bacteria, including species like Moraxella osloensis, Pseudomonas sp., and Sphingobium sp., have been shown to degrade TBT, producing DBT as a primary intermediate product. jabonline.innih.govelsevier.es In some cases, over 95% of TBT can be degraded within 50 hours, with a corresponding increase in DBT and MBT concentrations. elsevier.es The rate of this biodegradation is influenced by ecosystem-specific characteristics such as temperature and the presence of tolerant microbial communities. researchgate.net
Abiotic Degradation: Photodegradation, or the breakdown by sunlight (UV radiation), is another key pathway for the transformation of organotin compounds. cdc.govresearchgate.net In aqueous solutions, DBT can be degraded by light with a wavelength of 300 nm. nih.gov Studies have shown that photocatalysis using titanium dioxide (TiO2) and UV light can achieve quasi-complete degradation of TBT in water within 30 minutes, a process that also rapidly degrades the resulting DBT and MBT by-products. nih.gov
The speciation of dibutyltin in aquatic systems—meaning the various chemical forms in which it exists—is influenced by environmental factors like pH and salinity. researchgate.net These factors can determine the reactivity and, consequently, the environmental fate of DBT moieties. researchgate.net For instance, in estuarine environments, the chemical fate of organotin species is often associated with the fine fraction of sediment. vliz.be Additionally, natural methylation processes can affect anthropogenic tin derivatives, potentially leading to the formation of more volatile compounds like butylmethyltins. vliz.be
Sorption, Mobility, and Transport Characteristics in Environmental Media
The environmental mobility and transport of dibutyltin (DBT) compounds are largely governed by their strong tendency to adsorb to soil and sediment. cdc.gov Organotin compounds are generally characterized by low aqueous solubility and a high affinity for particulate matter, which limits their mobility in aquatic environments. cdc.gov
Sorption Behavior
Dibutyltin has been observed to have a higher affinity for sediment compared to both its precursor, tributyltin (TBT), and its degradation product, monobutyltin (MBT). cdc.gov This strong binding to particulate matter is a key factor in its environmental persistence. The process is influenced by several factors:
Organic Carbon and Clay Content: Cations like the dibutyltin moiety generally adsorb to organic carbon and clay in soil and sediment. nih.gov The organic carbon partition coefficient (Koc) is a measure of this tendency. Reported Koc values for TBT, a closely related compound, vary widely from 300 to 150,000 L/kg, indicating that sorption is highly dependent on the specific sediment characteristics. ices.dk
pH: The pH of the surrounding water significantly affects sorption. The maximum adsorption for both TBT and DBT in sediments has been reported to occur at a pH between 6.0 and 6.5. researchgate.net
Salinity: Salinity can also influence sorption behavior, though its effects can vary. researchgate.netku.ac.th
Once adsorbed, DBT can be very persistent. One study noted that only about 1% of the initial dibutyltin desorbed from harbor sediment over a period of more than 10 months, highlighting its strong retention. nih.gov
Mobility and Transport
Due to its strong sorption, the mobility of DBT in the environment is generally low. cdc.gov It is not expected to leach significantly through soil into groundwater. cdc.gov Instead, its transport is primarily associated with the movement of suspended solids in the water column and the transport of sediments. cdc.gov When contaminated sediments are disturbed by natural events (like storms or bioturbation) or human activities (like dredging), the adsorbed DBT can be resuspended and remobilized into the water column. vliz.be
In estuarine environments, the transport processes for DBT at the water-surface interface can be rapid, with one study measuring a mass transfer coefficient of 2.16 m/h for dibutyltin chloride. tandfonline.com However, the predominant fate for DBT is partitioning from the water column into the sediment, where it can accumulate. cdc.gov
The following table summarizes the sorption characteristics of dibutyltin in environmental media based on available research findings.
| Parameter | Observation | Influencing Factors | Citation |
| Sorption Affinity | Dibutyltin exhibits a higher affinity for sediment compared to monobutyltin and tributyltin. | Sediment organic carbon, clay content, particle size | cdc.gov |
| Partition Coefficient (Kp) | Partition coefficients for dibutyltin dichloride were studied under simulated estuarine conditions, showing strong binding to particulate matter. | Salinity, presence of hydrous iron oxide, fulvic acid | nih.gov |
| Desorption | Very low; approximately 1% of dibutyltin desorbed from harbor sediment over 10.6 months. | Aging effects, sediment composition | nih.gov |
| pH Influence | Maximum adsorption for DBT is observed in the pH range of 6.0 to 6.5. | Aqueous speciation of the DBT cation | researchgate.net |
| Mobility | Low in soil and aquatic systems due to strong adsorption to solids. | Sorption to suspended particles and sediment | cdc.gov |
Advanced Analytical Methodologies in Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of organotin compounds, providing the necessary separation of different species from complex mixtures before their detection and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Organotin Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of organotin compounds. nih.govcdc.gov Due to the low volatility and high polarity of ionic organotin compounds like dibutyltin (B87310) (DBT), a derivatization step is essential to convert them into more volatile and thermally stable species suitable for GC analysis. labrulez.com
Common derivatization methods include:
Alkylation: This involves ethylation with sodium tetraethylborate (NaBEt4) or pentylation and methylation using Grignard reagents (e.g., pentylmagnesium bromide or methylmagnesium bromide). labrulez.comnih.gov Ethylation is often preferred for its efficiency in derivatizing various butyltin compounds simultaneously. researchgate.net
Hydride Generation: Reaction with sodium borohydride (B1222165) (NaBH4) can also be used, but it may suffer from interferences in complex matrices. port.ac.uk
Following derivatization, the volatile tetraalkyltin compounds are separated on a GC column and detected by a mass spectrometer. labrulez.com The MS detector provides high selectivity and allows for the identification of compounds based on their mass spectra and retention times. labrulez.comresearchgate.net The use of selected ion monitoring (SIM) mode can enhance sensitivity, enabling the detection of trace levels of organotins. nih.govnih.gov To ensure accuracy and precision, isotope dilution mass spectrometric (IDMS) methods, often employing perdeuterated organotin compounds as internal standards, are utilized. researchgate.netacs.org
Table 1: GC-MS Method Parameters for Dibutyltin (DBT) Analysis
| Parameter | Description | Reference |
|---|---|---|
| Sample Matrix | PVC products, Textiles, Water, Sediment | nih.govnih.govacs.orgshimadzu.com |
| Extraction | Solvent extraction with hydrochloric acid or acetic acid/methanol (B129727) with tropolone (B20159). | researchgate.netshimadzu.com |
| Derivatization Agent | Sodium tetraethylborate (NaBEt4) is commonly used for ethylation. | researchgate.netnih.govshimadzu.com |
| GC Column | Capillary columns like Rxi-5ms or Agilent VF-XMS are often used. | nih.gov |
| Detection Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity or Full Scan for identification. | nih.govshimadzu.com |
| Detection Limits (LOD) | Achievable in the low ng/L to µg/L range, depending on the matrix and specific method. | researchgate.netnih.govacs.org |
| Linearity (R²) | Excellent linearity, often >0.999, is reported for calibration curves. | nih.govshimadzu.com |
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Complex Matrices
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) presents a significant advantage over GC-MS as it typically does not require a derivatization step, allowing for the direct analysis of polar organotin compounds. nih.govcdc.govrsc.org This simplifies sample preparation and reduces the potential for analytical errors. rsc.org The combination of HPLC's separation power with the sensitive and selective detection of MS makes it a robust tool for analyzing complex samples like biological tissues and environmental extracts. mpi-bremen.denih.govchemyx.com
Different HPLC separation modes can be employed:
Reversed-Phase Chromatography: Often utilizing C18 stationary phases, this is a common approach for separating organotin compounds. nih.gov
Ion-Exchange Chromatography: This method can provide excellent separation and linearity over several orders of magnitude. nih.gov
The eluent from the HPLC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for polar and ionic compounds. mpi-bremen.dechromatographyonline.com The mass spectrometer then separates and detects the ions, enabling both identification and quantification. mpi-bremen.de The development of Ultra-High-Performance Liquid Chromatography (UHPLC) has further improved the speed and resolution of these separations. chromatographyonline.com
Table 2: Comparison of HPLC-MS and GC-MS for Organotin Analysis
| Feature | HPLC-MS | GC-MS |
|---|---|---|
| Derivatization | Generally not required. rsc.org | Mandatory for polar organotins. labrulez.com |
| Sample Preparation | Simpler, often involving extraction and filtration. rsc.orgnih.gov | More complex, includes extraction and derivatization. cdc.gov |
| Applicability | Excellent for polar, non-volatile compounds and complex matrices. nih.govmdpi.com | Suitable for volatile or derivatized semi-volatile compounds. nih.gov |
| Sensitivity | High sensitivity, with detection limits in the ng/L range. chromatographyonline.com | High sensitivity, with detection limits in the ng/L range. nih.gov |
| Run Time | Can be faster, especially with UHPLC systems. chromatographyonline.com | Can be longer due to temperature programming. researchgate.net |
Hyphenated Techniques for Comprehensive Characterization
Hyphenated techniques involve the coupling of a separation method with a detection method, a concept fundamental to both GC-MS and HPLC-MS. scispace.com In the context of organotin analysis, this term is often extended to describe the powerful combination of chromatography with element-specific detectors like atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS). nih.govrsc.org These hyphenated systems provide speciation analysis, which is the separation and quantification of individual chemical species of an element.
GC-ICP-MS: This technique combines the high-resolution separation of gas chromatography with the extremely sensitive, element-specific detection of ICP-MS. rsc.org It requires derivatization but offers very low detection limits.
HPLC-ICP-MS: This is an attractive alternative as it does not require derivatization and can directly analyze aqueous samples. rsc.org It couples the separation of different organotin species by HPLC with the tin-specific quantification by ICP-MS, making it a powerful tool for environmental monitoring. nih.gov
GC-AAS: This involves coupling a gas chromatograph to an atomic absorption spectrometer. It has been effectively used for the speciation of organometallic compounds, including those of tin. scispace.com
These advanced hyphenated techniques are crucial for obtaining a comprehensive understanding of the presence and distribution of organotin compounds like dibutyltin dioctanoate in various samples. elte.huuantwerpen.bersc.org
Atomic Spectroscopy Methods for Tin Quantification
Atomic spectroscopy methods are instrumental for quantifying the total tin content or for acting as sensitive detectors in hyphenated speciation techniques.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive elemental analysis technique capable of detecting metals and several non-metals at concentrations down to the part per trillion (ppt) level. nih.gov When used as a standalone technique after sample digestion, it provides the total tin concentration. cdc.gov
Its major strength in organotin research lies in its role as a detector for chromatographic systems (HPLC or GC). rsc.orgarpat.toscana.it In an HPLC-ICP-MS setup, the sample is first separated into its constituent organotin species by the HPLC. The eluent is then nebulized and introduced into the hot argon plasma of the ICP, which atomizes and ionizes the tin atoms. The mass spectrometer then separates the tin isotopes (e.g., 118Sn, 120Sn) from other ions and quantifies them. nih.govchromatographyonline.com This provides a tin-specific chromatogram, where each peak corresponds to a different organotin compound. The detection limits achieved with ICP-MS are typically three orders of magnitude lower than those obtained with ICP-Atomic Emission Spectrometry (ICP-AES). nih.gov
Atomic Absorption Spectroscopy (AAS)
Atomic Absorption Spectroscopy (AAS) is another established technique for determining tin concentrations. nih.govcdc.gov It can be used to measure total tin after sample digestion or as an element-specific detector for chromatography. cdc.govcefas.co.uk Different atomization methods are available:
Flame AAS (FAAS): This is a robust and straightforward method suitable for determining tin at mg/L levels. researchgate.net An air-hydrogen or air-acetylene flame is used to atomize the sample. rsc.org
Graphite Furnace AAS (GFAAS or ETAAS): This method offers significantly lower detection limits than FAAS, making it suitable for trace analysis of tin in environmental samples. cdc.govcefas.co.uk
For speciation analysis, AAS can be coupled with GC or HPLC. nih.gov A notable application is hydride generation AAS (HGAAS), where organotins are converted to volatile hydrides, which are then carried to a heated quartz tube for atomization and detection. researchgate.net This method can achieve very low detection limits, in the range of ng/mL. researchgate.net
Advanced Sample Preparation Strategies for Environmental and Material Samples
The accurate determination of this compound (DBTDL) and other organotin compounds in complex environmental and material matrices necessitates sophisticated sample preparation techniques. These methods are crucial for isolating the target analytes, removing interfering substances, and concentrating the analytes to detectable levels. retsch.com The choice of strategy depends heavily on the sample matrix, whether it be water, sediment, or a polymer. pjoes.com
For aqueous samples, traditional liquid-liquid extraction (LLE) is often enhanced. One approach involves using a tropolone solution in hexane (B92381) for extraction after buffering the water sample. scispace.com Solid-phase extraction (SPE) presents a more field-friendly alternative, avoiding large volumes of organic solvents. researchgate.net SPE cartridges, such as those loaded with C18 or Carbopack B, have demonstrated good results. researchgate.net A specialized technique, hollow fiber liquid phase micro-extraction (HFLPME), offers high pre-concentration factors and has been improved by the application of an electric potential in what is known as electro-membrane extraction (EME). mdpi.com
In the case of solid samples like sediments, soils, and biological tissues, the extraction process is generally more rigorous. Accelerated solvent extraction (ASE) at elevated temperatures with a methanolic mixture of sodium acetate (B1210297) and acetic acid has been developed for sediments. acs.org Sonication is another common technique, often using a solvent mixture like methanol containing tropolone. researchgate.net For polymeric materials such as polyvinyl chloride (PVC) and polyurethane foam, specific dissolution and extraction procedures are required. PVC samples can be treated with a solvent under acidic conditions (hydrochloric acid) to extract dibutyltin compounds. shimadzu.com For polyurethane foam, a method involves dissolving the foam and the contained dibutyltin compounds in sulfuric acid, followed by separation of the polymer by adding water. The dibutyltin compounds are then converted to dibutyltin dichloride with hydrochloric acid and extracted. rsc.org
A critical step in the analysis of organotin compounds by gas chromatography (GC) is derivatization. This process converts the less volatile organotin compounds into more volatile derivatives suitable for GC analysis. Ethylation using sodium tetraethylborate (NaBEt4) is a widely used derivatization method. pjoes.comscispace.com Propylation is another derivatization technique employed, for instance, after extracting dibutyltin from polyurethane foam. rsc.org
Subsequent to extraction and derivatization, a clean-up step is often necessary to remove any remaining matrix components that could interfere with the analysis. This can be achieved using techniques like column chromatography with silica (B1680970) gel or by employing cation- and anion-exchange resin cartridges. pjoes.comresearchgate.net
The following table summarizes some advanced sample preparation strategies for the analysis of dibutyltin compounds in various matrices.
| Sample Type | Preparation Technique | Key Reagents/Conditions | Purpose | Reference |
| Water | Liquid-Liquid Extraction (LLE) | Tropolone in hexane, acetate buffer | Extraction | scispace.com |
| Water | Solid-Phase Extraction (SPE) | C18 or Carbopack B cartridges | Extraction & Pre-concentration | researchgate.net |
| Water | Electro-membrane Extraction (EME) | Hollow fiber liquid phase micro-extraction (HFLPME), di-2-ethylhexyl phosphoric acid (DEHPA) | Extraction & High Pre-concentration | mdpi.com |
| Sediment | Accelerated Solvent Extraction (ASE) | Methanolic mixture of sodium acetate and acetic acid, 100 °C | Extraction | acs.org |
| Sediment/Mussels | Sonication | 0.05% tropolone in methanol | Extraction | researchgate.net |
| PVC | Solvent Extraction | Hydrochloric acid, sodium tetraethylborate | Extraction & Derivatization | shimadzu.com |
| Polyurethane Foam | Dissolution & Extraction | Sulfuric acid, hydrochloric acid, toluene | Dissolution, Conversion, & Extraction | rsc.org |
| Various | Derivatization | Sodium tetraethylborate (NaBEt4) | Ethylation for GC analysis | pjoes.comscispace.com |
| Various | Derivatization | Grignard reagents (e.g., propylmagnesium bromide) | Propylation for GC analysis | rsc.org |
| Various | Clean-up | Silica gel column chromatography, ion-exchange resins | Removal of interferences | pjoes.comresearchgate.net |
Spectroscopic and Spectrometric Techniques for Mechanistic Insights (excluding basic identification)
Beyond simple identification and quantification, advanced spectroscopic and spectrometric techniques are indispensable for elucidating the reaction mechanisms involving this compound. These methods provide detailed information on reaction kinetics, intermediate species, and the influence of catalysts.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H NMR) and carbon (¹³C NMR) spectroscopy, is a powerful tool for monitoring polymerization reactions in real-time. For instance, in the ring-opening polymerization (ROP) of lactides, ¹H NMR can be used to determine the conversion of the monomer to the polymer over time by taking aliquots from the reaction mixture. mdpi.com This allows for detailed kinetic studies to understand the efficiency and mechanism of catalysts like dibutyltin compounds. rsc.org By analyzing the stereosequences of the resulting polymers with advanced NMR techniques, such as homo-decoupled ¹H NMR, researchers can gain insights into the stereoselectivity of the catalyst. rsc.orgacs.org
Mass spectrometry (MS), especially when coupled with soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF), is crucial for characterizing the structure of polymers formed using dibutyltin catalysts. MALDI-TOF MS can reveal the end-groups of polymer chains and the presence of cyclic byproducts, which provides evidence for specific reaction pathways, such as intramolecular transesterification. mdpi.comresearchgate.net The combination of Gas Chromatography with Mass Spectrometry (GC-MS) is also vital, not just for quantification, but for identifying the specific derivatized forms of dibutyltin compounds, which can help in understanding their stability and reactions during the analytical process. shimadzu.comresearchgate.net
Infrared (IR) spectroscopy, including in-situ techniques, can be used to follow the progress of reactions involving this compound. For example, in the formation of polyurethanes, IR spectroscopy can track the consumption of isocyanate groups and the formation of urethane (B1682113) linkages, providing kinetic data and insights into the catalytic cycle. bath.ac.ukresearchgate.net
The table below highlights the application of these advanced techniques in gaining mechanistic insights into reactions involving dibutyltin compounds.
| Technique | Application | Information Gained | Research Context | Reference |
| ¹H NMR Spectroscopy | Kinetic studies of polymerization | Monomer conversion rates, reaction order, activation energies. | Ring-opening polymerization of lactides. | mdpi.comrsc.org |
| Homo-decoupled ¹H NMR | Stereochemical analysis of polymers | Stereosequences (e.g., isotactic blocks), insights into catalyst stereoselectivity. | Ring-opening polymerization of rac-lactide. | rsc.orgacs.org |
| MALDI-TOF Mass Spectrometry | Polymer structure characterization | End-group analysis, identification of cyclic species, evidence of transesterification. | Ring-opening polymerization of lactides and other cyclic esters. | mdpi.comresearchgate.net |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of derivatized species | Confirmation of derivatization products, understanding of analyte stability. | Analysis of dibutyltin in PVC products. | shimadzu.comresearchgate.net |
| In-situ IR Spectroscopy | Monitoring reaction progress | Tracking functional group changes (e.g., isocyanate, urethane), reaction kinetics. | Polyurethane formation. | bath.ac.ukresearchgate.net |
Theoretical and Computational Investigations
Quantum Chemical Studies (e.g., Density Functional Theory)
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become indispensable for investigating the electronic structure and reactivity of molecules. scispace.comchemrxiv.org DFT is a computational method that models the electronic structure of many-body systems, in principle exactly. scispace.com It has been widely adopted in chemistry for its balance of accuracy and computational cost, providing valuable information on concepts like electronegativity, hardness, and chemical reactivity. scispace.comchemrxiv.org
The reactivity of Dibutyltin (B87310) dioctanoate is fundamentally governed by its electronic structure—the arrangement of electrons in orbitals and the nature of the chemical bonds. DFT calculations can elucidate these features with a high degree of accuracy. rsc.org Key parameters that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). researchgate.net The energy gap between HOMO and LUMO is a crucial indicator of molecular stability and reactivity. researchgate.net
For organotin compounds like Dibutyltin dioctanoate, the bonding between the tin atom and the carboxylate groups (dioctanoate) is of particular interest. DFT can be used to analyze the nature of the Sn-O bond, determining its covalent and ionic character. This understanding is critical for explaining the compound's catalytic activity, as the lability of these bonds often plays a central role in the catalytic cycle. Furthermore, analysis of the molecular electrostatic potential (MEP) can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites of interaction with other reactants. researchgate.net
Table 1: Key Electronic Parameters from DFT Calculations
| Parameter | Description | Significance for Reactivity |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally suggests higher reactivity. researchgate.net |
| Mulliken Charges | Partial charges assigned to individual atoms in a molecule. | Reveals the distribution of electron density and polar nature of bonds. rsc.org |
| Bond Order | A measure of the number of chemical bonds between two atoms. | Quantifies the strength and nature of the chemical bonds. |
This table represents typical parameters obtained from DFT studies; specific values for this compound would require dedicated computational experiments.
One of the most powerful applications of DFT in catalysis research is the ability to map out the entire reaction pathway, including the identification and characterization of short-lived intermediates and high-energy transition states. sumitomo-chem.co.jposti.gov In catalytic processes involving this compound, such as polyurethane formation or transesterification reactions, the catalyst participates in a series of elementary steps. wikipedia.org
DFT calculations can model the geometry and energy of the starting materials, the catalyst-substrate complexes, various intermediates, and the final products. osti.gov Crucially, it allows for the location and characterization of transition state structures, which are the energy maxima along the reaction coordinate. sumitomo-chem.co.jpnih.gov The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. sumitomo-chem.co.jp
For instance, in the catalysis of polyurethane formation, DFT could be used to model the interaction of an isocyanate and an alcohol with the this compound molecule. The calculations could reveal a step-by-step mechanism, possibly involving the coordination of the reactants to the tin center, followed by bond-breaking and bond-forming events, and finally the release of the product and regeneration of the catalyst. By comparing the energy profiles of different possible pathways, the most likely reaction mechanism can be determined. osti.govnih.gov
Table 2: Energetic Profile of a Catalyzed Reaction Step via DFT
| Species | Description | Relative Energy (kcal/mol) |
| Reactants + Catalyst | Initial state before interaction. | 0 (Reference) |
| Reactant-Catalyst Complex | Initial non-covalent association. | -5 to -15 |
| Transition State 1 | Energy barrier for the first chemical transformation. | +15 to +30 |
| Intermediate | A metastable species formed during the reaction. | -10 to +5 |
| Transition State 2 | Energy barrier for the second chemical transformation. | +10 to +25 |
| Product-Catalyst Complex | The product still associated with the catalyst. | -20 to -30 |
| Products + Catalyst | Final state after product release. | -25 (Overall reaction energy) |
The values in this table are illustrative and represent a hypothetical reaction pathway. Actual values for a specific reaction catalyzed by this compound would be the result of detailed DFT calculations.
Molecular Dynamics Simulations
While quantum chemical methods are excellent for understanding the details of chemical bonding and reaction pathways, they are often limited to relatively small systems and short timescales. Molecular Dynamics (MD) simulations bridge this gap by modeling the physical movements of atoms and molecules over time. mdpi.comnih.gov This allows for the study of larger, more complex systems, such as the interaction of a catalyst with polymers or at interfaces. mdpi.comrsc.org
MD simulations can provide a dynamic picture of how this compound interacts with its environment during a catalytic process. nih.govdovepress.com By defining a force field—a set of parameters that describe the potential energy of the system—MD can simulate the motion of thousands of atoms simultaneously. mdpi.com
In the context of catalysis, MD can be used to study:
Substrate Binding: How reactant molecules approach and bind to the catalytic tin center of this compound. nih.gov
Conformational Changes: How the catalyst and substrate molecules change their shape during the reaction.
Solvent Effects: The role of the surrounding solvent molecules in stabilizing or destabilizing reactants, intermediates, and transition states.
For example, an MD simulation could model a this compound molecule in a mixture of isocyanate and polyol monomers. The simulation would show the diffusion of the monomers, their interaction with the catalyst, and the preferred orientation for a reaction to occur. This can provide insights into the initial steps of the catalytic cycle that are complementary to the static picture provided by DFT. nih.govdovepress.com
This compound is frequently used as a catalyst in polymerization reactions, such as the production of polyurethanes and silicones. wikipedia.org MD simulations are particularly well-suited for studying these processes, as they can model the growth of polymer chains and the resulting material properties. advancedsciencenews.comnih.govmdpi.com
Simulations can start with a mixture of monomers and the catalyst and, by incorporating reactive force fields or multi-scale modeling techniques (QM/MM), model the polymerization process itself. nih.gov This can provide information on:
Rate of Polymerization: How the length of the polymer chains changes over time.
Polymer Architecture: The distribution of molecular weights, branching, and cross-linking in the final polymer.
Material Properties: By simulating the mechanical deformation of the resulting polymer, properties like the elastic modulus can be predicted. rsc.org
Furthermore, MD simulations can be used to study the behavior of this compound at material interfaces. For example, in coatings applications, the catalyst's interaction with the substrate surface can be modeled to understand adhesion and film formation.
Predictive Modeling for Catalyst Design and Optimization
The insights gained from theoretical and computational studies can be leveraged to design new and improved catalysts. researchgate.net This is often an iterative process where computational predictions guide experimental work, and experimental results are used to refine the computational models. osti.gov
Predictive modeling for catalyst design based on this compound could involve:
Screening of Derivatives: Using high-throughput computational screening to evaluate the potential catalytic activity of various derivatives of this compound. paperpublications.org For example, the butyl or octanoate (B1194180) groups could be systematically replaced with other alkyl or carboxylate groups, and the effect on the catalytic activity could be predicted using DFT calculations.
Machine Learning Models: Training machine learning algorithms on data from computational studies and experimental results. eurekalert.org These models can then be used to predict the performance of new, untested catalyst candidates much more quickly than would be possible with DFT or MD alone. paperpublications.orgrsc.org For instance, a model could be trained to predict the activation energy of a reaction based on the structural and electronic properties of the catalyst.
Optimization of Reaction Conditions: Using computational models to predict how changes in temperature, pressure, or solvent will affect the rate and selectivity of the reaction. This can help to identify the optimal conditions for a given catalytic process.
By combining these computational approaches, it is possible to accelerate the discovery and optimization of catalysts, leading to more efficient and sustainable chemical processes. eurekalert.org
Computational Approaches to Environmental Fate Predictions
In silico, or computational, methods are essential tools in modern environmental risk assessment. nih.govdiva-portal.org They provide a means to predict the environmental behavior of chemical substances when experimental data are limited or unavailable. nih.govnih.gov For compounds like this compound, computational models offer insights into their likely distribution, persistence, and potential for bioaccumulation in the environment. These predictive models are broadly categorized into methods like Quantitative Structure-Activity Relationships (QSARs) and fugacity-based multimedia environmental models. nih.govenvchemgroup.comecetoc.org
The application of these models to organotin compounds often considers the substance's tendency to hydrolyze in water. For many dibutyltin esters, the environmental assessment focuses on the common hydrolysis product, the dibutyltin (DBT) cation or its oxide, as the ester linkages are broken in the aquatic environment.
Quantitative Structure-Activity Relationship (QSAR) Models
QSARs are mathematical models that correlate the structural or physical-chemical properties of a chemical with a specific endpoint, such as its environmental fate or biological effect. ecetoc.org These models are built by analyzing data from a range of chemicals to find statistical relationships between molecular descriptors (e.g., molecular weight, octanol-water partition coefficient) and the property of interest. ecetoc.org QSARs are widely used to predict key parameters for environmental risk assessment, including biodegradability, soil sorption, and toxicity. nih.govecetoc.org
A critical application of QSAR is the derivation of the Predicted No-Effect Concentration (PNEC), which represents the concentration of a substance below which adverse effects on the ecosystem are not expected to occur. diva-portal.orgecetoc.org The PNEC for freshwater (PNECfw) can be derived from QSAR predictions, particularly when extensive experimental ecotoxicity data is lacking. frontiersin.org For instance, the NORMAN network provides QSAR-based PNEC values for various substances, including dibutyltin (DBT). frontiersin.org
Research and regulatory assessments have generated PNEC values for dibutyltin, which are relevant for assessing its esters that hydrolyze to this form.
Table 1: Predicted No-Effect Concentration (PNEC) for Dibutyltin (DBT) Compounds
| Compound Assessed | PNEC Value | Basis of Derivation | Source |
|---|---|---|---|
| Dibutyltin dichloride | 1.5 µg/L | Based on chronic toxicity data and an assessment factor of 10. env.go.jp | Initial Environmental Risk Assessment of Chemicals, Vol.8 env.go.jp |
| Dibutyltin dichloride | 0.17 µg/L | Based on acute toxicity to crustaceans. env.go.jp | Initial Environmental Risk Assessment of Chemicals, Vol.8 env.go.jp |
| Dibutyltin (DBT) | 2.5 µg/L | QSAR prediction (NORMAN Ecotox Database). frontiersin.org | Frontiers in Marine Science (2022) frontiersin.org |
Fugacity Models
Fugacity-based models are used to predict how a chemical will be distributed among different environmental compartments, such as air, water, soil, and sediment. envchemgroup.com The concept of fugacity, first applied to environmental models by Donald Mackay, describes a chemical's "escaping tendency" from a particular phase. envchemgroup.comulisboa.pt At equilibrium, the fugacity of a chemical is uniform across all compartments, but the concentrations will differ based on the properties of the chemical and the capacity of each compartment to absorb it (the fugacity capacity, Z). envchemgroup.com
These models exist in several levels of complexity, providing progressively more detailed predictions. envchemgroup.com
Table 2: Levels of Fugacity Models
| Model Level | System Characteristics | Processes Considered | Application |
|---|---|---|---|
| Level I | Closed system, equilibrium, no flow. | Partitioning between compartments only. envchemgroup.com | Predicts the equilibrium distribution of a fixed quantity of a conserved chemical. envchemgroup.com |
| Level II | Open system, equilibrium, with flow. | Partitioning, advection (inflow/outflow), and degradation processes. envchemgroup.com | Predicts steady-state concentrations and persistence under continuous emission. |
| Level III | Open system, steady state, non-equilibrium. | Partitioning, advection, degradation, and inter-media transport processes (e.g., deposition, sedimentation). envchemgroup.com | Predicts concentrations in each compartment and transfer rates between them. envchemgroup.com |
| Level IV | Open system, non-steady state, dynamic. | All Level III processes, but with time-varying emissions and environmental conditions. | Predicts how concentrations change over time in response to changing inputs. |
Fugacity models are used to calculate the Predicted Environmental Concentration (PEC), which is an estimate of the concentration of a substance that will be found in the environment. ecetoc.orgerasm.org The PEC is a crucial component of risk assessment and is determined by factors such as the quantity of the substance released and its subsequent distribution and transformation. ecetoc.org Models like the Marine Antifouling Model to Predict Environmental Concentrations (MAMPEC) are specialized fugacity-based tools used to estimate PECs for substances released from ships. agriculture.gov.au
Various studies have calculated PECs for dibutyltin compounds in aquatic environments.
Table 3: Predicted Environmental Concentrations (PEC) for Dibutyltin (DBT) Compounds in Aquatic Environments
| Compound(s) Assessed | Predicted Environmental Concentration (PEC) | Environmental Compartment / Conditions | Source |
|---|---|---|---|
| Dibutyltin dichloride | ~0.035 µg/L | Public freshwater bodies. env.go.jp | Initial Environmental Risk Assessment of Chemicals, Vol.8 env.go.jp |
| Dibutyltin dichloride | ~0.17 µg/L | Seawater. env.go.jp | Initial Environmental Risk Assessment of Chemicals, Vol.8 env.go.jp |
| Mono- and Dialkyltins | 4.1 x 10⁻⁴ to 2.0 µg/L | Average and low flow rate Canadian river systems (without stewardship practices). canada.ca | Government of Canada (2013) canada.ca |
Risk Characterization
The final step in a computational risk assessment is to compare the predicted exposure with the predicted effect level. This is often expressed as a Risk Characterization Ratio (RCR), calculated as PEC / PNEC. ecetoc.orgagriculture.gov.au An RCR value of less than 1 suggests that the chemical is unlikely to pose a significant environmental risk, while a value greater than or equal to 1 indicates a potential for adverse effects, which may warrant a more detailed assessment or risk management measures. agriculture.gov.au For example, an assessment for dibutyltin dichloride resulted in a PEC/PNEC ratio of 0.2 for freshwater and 1 for seawater, indicating a potential concern in the marine environment. env.go.jp
Emerging Research Directions and Future Perspectives
Development of Sustainable Synthesis Routes for Dibutyltin (B87310) Dioctanoate
The conventional commercial synthesis of organotin compounds is a multi-step process that often involves hazardous reagents and conditions. uu.nl The typical route begins with the reaction of metallic tin with chlorine gas to produce tin(IV) chloride (SnCl4). This is followed by alkylation and subsequent redistribution reactions to yield the desired organotin halide, which is then converted to the final product, such as dibutyltin dioctanoate. uu.nl This process presents several challenges from a green chemistry perspective, including high energy consumption and the use of toxic intermediates.
Emerging research is exploring more sustainable and efficient synthesis methods for organotin compounds. These "green" synthetic approaches aim to reduce reaction times, minimize waste, and eliminate the use of hazardous substances. researchgate.netnih.gov
Table 1: Comparison of Conventional vs. Green Synthesis Techniques for Organotin Compounds
| Feature | Conventional Heating Method | Microwave-Assisted Synthesis (MWI) |
|---|---|---|
| Reaction Time | Hours | Seconds to Minutes researchgate.netnih.gov |
| Energy Source | External heating | Microwave irradiation nih.gov |
| Solvent Use | Often requires organic solvents | Can be performed in open vessels or solvent-free researchgate.net |
| Efficiency | Can be inefficient with side products | Generally provides good to high yields nih.gov |
| Environmental Impact | Higher energy consumption, potential for hazardous waste | Reduced energy use, faster, cleaner reactions researchgate.netbio-conferences.org |
One of the most promising green methods is microwave-assisted synthesis. researchgate.netnih.gov Studies on various organotin compounds have demonstrated that using microwave irradiation as the energy source can dramatically reduce reaction times from hours to mere seconds or minutes. researchgate.netnih.gov This technique is not only faster but also more energy-efficient and can often be carried out in open vessels without the need for volatile organic solvents. researchgate.netbio-conferences.org Another approach involves the development of one-pot synthesis procedures, which streamline the process by reducing the number of separation and purification steps, thereby minimizing waste generation. acs.org For instance, a facile one-pot precipitation process has been developed for a series of organotin-oxometalate coordination polymers. acs.org The selective synthesis of the target organotin compound is crucial to avoid the formation of highly toxic tri-substituted tin impurities, a key demand of green chemical processes. uu.nl
Exploration of Novel Catalytic Applications in Advanced Materials Science
While this compound is a well-known catalyst in the production of conventional polymers like polyurethanes and silicones, research is now extending its application to the synthesis of advanced and smart materials. atamanchemicals.comatamanchemicals.compoliuretanos.com.br These materials possess unique, responsive properties and are critical for next-generation technologies.
Advanced materials science is a broad field that includes the development of materials with tailored properties for specific, high-performance functions. researchgate.net This includes:
Smart Materials: These materials, also known as responsive materials, change their properties in response to external stimuli like temperature, pH, or electric and magnetic fields. researchgate.net
Nanocomposites: These are polymers reinforced with nano-sized fillers, which can dramatically enhance mechanical, thermal, or electrical properties. researchgate.net
Bio-based Polymers: As the world moves away from petrochemical feedstocks, catalysts are needed for the efficient polymerization of monomers derived from renewable resources.
This compound and related organotin catalysts are being explored in several of these advanced areas. A significant application is in the ring-opening polymerization of lactide to produce poly(lactic acid) (PLA), a biodegradable and biocompatible polymer. researchgate.net Furthermore, organotin catalysts are instrumental in the esterification of bio-based monomers like furan-2,5-dicarboxylic acid (FDCA). google.com FDCA is considered a key renewable replacement for petro-based terephthalic acid, a primary component of PET. google.com The catalytic conversion of FDCA into its more manageable ester derivatives enables the production of high-performance bio-polymers. google.com
Researchers are also developing recyclable heterogeneous catalysts by anchoring organotin complexes onto solid supports, such as mesoporous carbon. unl.pt These supported catalysts can be easily separated from the reaction mixture and reused, which is a significant step towards more sustainable and economical chemical transformations, particularly in the synthesis of fine chemicals. unl.pt
Integration of this compound Research with Green Chemistry Principles
The future of this compound research is intrinsically linked to the 12 Principles of Green Chemistry, which provide a framework for creating safer, more efficient, and environmentally benign chemical products and processes. bio-conferences.orgresearchgate.net
Table 2: Applying Green Chemistry Principles to this compound Research
| Green Chemistry Principle | Application in Organotin Research |
|---|---|
| 1. Prevention | Designing synthesis routes that minimize waste, such as one-pot syntheses. acs.orguu.nl |
| 2. Atom Economy | Developing reactions that maximize the incorporation of all materials into the final product. nih.gov |
| 3. Less Hazardous Chemical Syntheses | Replacing toxic reagents and solvents with safer alternatives; developing less toxic catalysts. bio-conferences.orgrsc.org |
| 7. Use of Renewable Feedstocks | Using the catalyst to produce polymers from bio-based monomers like FDCA or lactic acid. researchgate.netgoogle.com |
| 9. Catalysis | Using catalytic reagents in small amounts is superior to stoichiometric reagents; developing more efficient and recyclable catalysts. bio-conferences.orgunl.pt |
| 10. Design for Degradation | Catalyzing the synthesis of biodegradable polymers like PLA. researchgate.net |
A key focus is on catalysis (Principle 9), as catalytic reagents are inherently greener than stoichiometric ones because they are used in small amounts and can, in theory, be recycled. bio-conferences.org The development of highly active organotin catalysts allows for lower catalyst loading in polymerization processes. google.com Furthermore, creating recyclable, heterogenized organotin catalysts directly addresses waste prevention (Principle 1). unl.pt
The use of this compound to catalyze the formation of polymers from renewable feedstocks (Principle 7), such as bio-derived diols and FDCA, is a prime example of integrating green principles into its application. google.comeuropa.eu This contributes to a more sustainable polymer industry by reducing reliance on fossil fuels. uu.nl
Addressing Challenges and Opportunities in Organotin Compound Research
The primary challenge facing all organotin compounds, including this compound, is their inherent toxicity and the associated environmental and regulatory pressures. uu.nlrsc.orgeuropa.eu Many organotin compounds are recognized as toxic to aquatic organisms and humans, with some classified as potential endocrine disruptors. atamanchemicals.com This has led to increasing legislative restrictions on their use in consumer products. europa.eureach-compliance.eu
This significant challenge, however, creates substantial opportunities for innovation:
Development of Benign Alternatives: The most pressing opportunity is the research and development of effective, non-toxic, and environmentally benign catalysts to replace organotins. rsc.org Promising candidates include complexes based on metals like bismuth, zirconium, aluminum, and copper. rsc.orgeuropa.eursc.org For example, heterobimetallic complexes of bismuth and lithium carboxylates have shown enhanced catalytic activity in polyurethane synthesis. rsc.org
Greener and More Selective Synthesis: There is a clear need for synthetic routes that are not only sustainable but also highly selective, preventing the formation of more toxic organotin impurities like tri-substituted compounds. uu.nl This represents a significant opportunity for synthetic chemists to design cleaner production pathways. researchgate.net
Role in the Circular Economy: Catalysis is a cornerstone of the transition to a circular economy, which emphasizes recycling and the elimination of waste. ukcatalysishub.co.ukiith.ac.in There is a major opportunity for organotin catalysts, or their replacements, to be used in the chemical recycling of polymers. ukcatalysishub.co.uk This involves catalytically breaking down waste plastics into their constituent monomers, which can then be used to create new, high-quality polymers, thus "keeping the molecules in play". ukcatalysishub.co.uk
The future of organotin research will likely focus on specialized, high-value applications where performance is critical and exposure can be controlled, while simultaneously driving the development of safer, next-generation catalysts for broader use.
Q & A
Q. What strategies improve the reproducibility of this compound-based coatings in material science studies?
- Methodological Answer : Standardize substrate pretreatment (e.g., plasma cleaning) and curing protocols (humidity-controlled chambers). Quartz crystal microbalance (QCM) measurements quantify adhesion strength. Collaborative databases (e.g., NIST Materials Data Repository) archive parameters for cross-study validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
